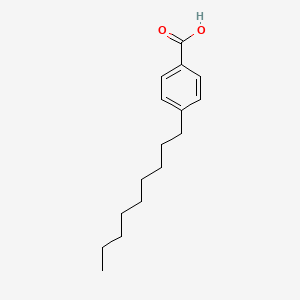

4-Nonylbenzoic acid

Beschreibung

Historical Context of Benzoic Acid Derivatives in Chemical Science

Benzoic acid, the parent compound of 4-nonylbenzoic acid, has a rich history dating back to the 16th century when it was first described. newworldencyclopedia.orgwikipedia.org Its structure was later determined in 1832 by Justus von Liebig and Friedrich Wöhler. newworldencyclopedia.org Initially sourced from gum benzoin, industrial synthesis methods were developed around 1860, primarily from coal tar derivatives. newworldencyclopedia.orgbritannica.com A significant milestone in the history of benzoic acid was the discovery of its antifungal properties in 1875, which led to its widespread use as a food preservative. newworldencyclopedia.orgwikipedia.org

The commercial production of benzoic acid today is primarily achieved through the partial oxidation of toluene (B28343) in the presence of cobalt and manganese catalysts. newworldencyclopedia.orgresearchgate.net This method is favored for its use of inexpensive raw materials and high yield. newworldencyclopedia.org Benzoic acid and its derivatives are crucial precursors in the synthesis of a vast array of organic substances, including dyes, plastics, and cosmetics. britannica.comresearchgate.net

Significance of Long-Chain Alkyl Benzoic Acids in Contemporary Research

The addition of a long-chain alkyl group to the benzoic acid structure, as seen in this compound, imparts unique properties that are of great interest in materials science and other fields. These long alkyl chains, which are hydrophobic, can influence the self-assembly of molecules, leading to the formation of ordered structures like liquid crystals. scielo.org.mxncsu.edu The interplay between the rigid aromatic core of the benzoic acid and the flexible alkyl chain is a key factor in determining the physical properties and potential applications of these compounds. researchgate.net

Long-chain alkyl benzoates are utilized as emollients and texture-enhancing agents in cosmetics and personal care products, providing a silky feel to the skin. atamanchemicals.com They also find use as solvents and antimicrobial agents. atamanchemicals.com The length of the alkyl chain is a critical parameter, influencing properties such as melting point, solubility, and the tendency to form mesophases (liquid crystal phases). scielo.org.mxresearchgate.netvulcanchem.com

Current Research Landscape of this compound

Current research on this compound is vibrant and diverse, with significant focus on its application in liquid crystals and coordination polymers. orgsyn.orgorgsyn.orgtandfonline.com The compound's ability to form liquid crystalline phases makes it a valuable component in the development of advanced materials for displays and other optical technologies. orgsyn.orgscispace.com

A significant area of investigation involves the synthesis of this compound. Efficient synthetic routes, such as iron-catalyzed cross-coupling reactions, have been developed to produce the compound in high yields. orgsyn.orgmpg.deresearchgate.net These methods are scalable and utilize readily available starting materials. orgsyn.org For instance, the reaction of nonylmagnesium bromide with methyl p-chlorobenzoate in the presence of an iron catalyst is a well-established method for its preparation. wikipedia.orgchemeurope.com

Furthermore, the structural and physical properties of this compound are the subject of ongoing studies. researchgate.nettandfonline.com Techniques like X-ray diffraction are used to determine its crystal structure, providing insights into how the molecules pack in the solid state. tandfonline.com Computational studies, such as those using Density Functional Theory (DFT), are also employed to understand its electronic structure and predict its behavior. researchgate.net These fundamental investigations are crucial for designing new materials with tailored properties based on the this compound framework. Researchers are also exploring its potential in creating novel materials through the formation of polymeric salts and its use in biological studies. scielo.org.mxruixibiotech.com

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C16H24O2 | chemblink.comnih.gov |

| Molecular Weight | 248.36 g/mol | chemblink.comnih.gov |

| CAS Number | 38289-46-2 | chemblink.com |

| Melting Point | 92.5-94.3 °C | orgsyn.orgorgsyn.org |

| Appearance | White solid | orgsyn.org |

| Solubility in Water | Insoluble (5.5E-3 g/L at 25 °C) | chemblink.com |

| Density | 0.992±0.06 g/cm3 (at 20 ºC) | chemblink.com |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves an iron-catalyzed cross-coupling reaction. orgsyn.orgwikipedia.org This procedure typically starts with the preparation of a Grignard reagent, nonylmagnesium bromide, from 1-bromononane (B48978) and magnesium. orgsyn.org This Grignard reagent is then reacted with methyl 4-chlorobenzoate (B1228818) in the presence of an iron catalyst, such as ferric acetylacetonate (B107027) [Fe(acac)3]. orgsyn.orgwikipedia.org The resulting methyl 4-nonylbenzoate is subsequently hydrolyzed using a base, like sodium hydroxide, followed by acidification to yield this compound. orgsyn.orgorgsyn.org This method is noted for its high yield and rapid reaction times. orgsyn.orgorgsyn.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-nonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18/h10-13H,2-9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRVNGMVEBEPQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191664 | |

| Record name | Benzoic acid, p-nonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38289-46-2 | |

| Record name | 4-Nonylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38289-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, p-nonyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038289462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, p-nonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 4 Nonylbenzoic Acid

Iron-Catalyzed Cross-Coupling Approaches for 4-Nonylbenzoic Acid Synthesis

The synthesis of this compound, a molecule of interest for materials science, particularly in the field of liquid crystals, has been efficiently achieved through iron-catalyzed cross-coupling reactions. orgsyn.orgmpg.de This approach presents a cost-effective and environmentally benign alternative to methods that rely on precious metal catalysts like palladium. orgsyn.org Iron's abundance, low toxicity, and unique reactivity make it an attractive choice for industrial-scale applications. orgsyn.orgnsf.gov The iron-catalyzed methods are particularly advantageous for coupling alkyl Grignard reagents that contain β-hydrogens, a task that can be challenging for other transition metals. nsf.govnih.gov

Grignard Reagent-Mediated Aryl-Alkyl Cross-Coupling Reactions

A key strategy for synthesizing this compound involves the cross-coupling of an aryl halide with an alkyl Grignard reagent. scribd.comwikipedia.org This method facilitates the formation of a carbon-carbon bond between the aromatic ring and the nonyl chain. byjus.comunacademy.com The use of iron as a catalyst is crucial for directing the reaction towards the desired cross-coupling product, minimizing side reactions such as the Grignard reagent attacking other functional groups present in the starting materials. scribd.comwikipedia.org

The synthesis of this compound is effectively carried out by reacting nonylmagnesium bromide with methyl 4-chlorobenzoate (B1228818) in the presence of an iron catalyst. orgsyn.orgscribd.comwikipedia.org The Grignard reagent, nonylmagnesium bromide, is prepared by reacting 1-bromononane (B48978) with magnesium turnings in an ether solvent like tetrahydrofuran (B95107) (THF). orgsyn.org This organomagnesium compound then acts as the source of the nonyl group in the subsequent cross-coupling step.

In the main reaction, methyl 4-chlorobenzoate is coupled with nonylmagnesium bromide. orgsyn.org The iron catalyst selectively activates the carbon-chlorine bond of the aryl chloride, enabling the nucleophilic attack by the nonyl group from the Grignard reagent. orgsyn.orgmpg.de This process yields methyl 4-nonylbenzoate, which is then hydrolyzed to the final product, this compound. orgsyn.orgscribd.com A significant advantage of this iron-catalyzed method is its high efficiency and speed, with reactions often completing within minutes at or below room temperature. orgsyn.org It also demonstrates remarkable functional group tolerance, as the Grignard reagent does not significantly attack the methyl ester group on the aromatic ring. orgsyn.org

Table 1: Reactants and Products in the Synthesis of this compound

| Compound Name | Role in Reaction | Chemical Formula |

| 1-Bromononane | Precursor to Grignard reagent | C₉H₁₉Br |

| Magnesium | Metal for Grignard reagent formation | Mg |

| Nonylmagnesium Bromide | Grignard reagent (nucleophile) | C₉H₁₉MgBr |

| Methyl 4-Chlorobenzoate | Aryl halide (electrophile) | C₈H₇ClO₂ |

| Methyl 4-Nonylbenzoate | Intermediate product | C₁₇H₂₆O₂ |

| This compound | Final product | C₁₆H₂₄O₂ |

Ferric acetylacetonate (B107027), [Fe(acac)₃], is a widely used and highly effective precatalyst for the C(sp²)-C(sp³) cross-coupling reaction in the synthesis of this compound. orgsyn.orgorgsyn.org This air-stable, non-hygroscopic, and commercially available iron salt is favored for its practicality and consistent performance. mpg.deorgsyn.orgresearchgate.net In the reaction, Fe(acac)₃ is reduced in situ by the Grignard reagent to a low-valent iron species that is the active catalyst. researchgate.net

The use of Fe(acac)₃ allows the reaction to proceed under mild conditions and with exceptional speed. orgsyn.orgresearchgate.net It efficiently catalyzes the coupling of alkyl Grignard reagents, like nonylmagnesium bromide, with aryl chlorides, such as methyl 4-chlorobenzoate. orgsyn.org This iron-based catalytic system has proven to be scalable and provides high yields of the desired cross-coupled product, making it a valuable tool for both academic research and industrial applications. mpg.deorgsyn.org While Fe(acac)₃ is the most popular choice, other iron salts like FeCl₂ or FeF₃·3H₂O can also be used, though their performance may vary depending on the specific reaction conditions. orgsyn.org

The mechanism of iron-catalyzed cross-coupling reactions is complex and involves various organoiron intermediates. While not fully elucidated, studies suggest that the reaction proceeds through a catalytic cycle involving low-valent iron species. mpg.deacs.org It is believed that the Fe(acac)₃ precatalyst is first reduced by the Grignard reagent to form highly reactive, low-valent iron complexes. researchgate.net

One proposed pathway involves the formation of organoferrate complexes. mpg.de For instance, in reactions involving methyl Grignard reagents, a trimethyliron(II) ferrate species, [Mg(NMP)₆][FeMe₃]₂, has been isolated and identified as a highly reactive intermediate. nih.gov These 'ate' complexes are thought to play a crucial role in the catalytic cycle. The mechanism is distinct from those of palladium-catalyzed reactions and is thought to involve steps like transmetalation, where the alkyl group from the Grignard reagent is transferred to the iron center, followed by reductive elimination to form the new carbon-carbon bond and regenerate the active iron catalyst. nih.gov Some studies also propose an atom transfer pathway as an alternative to the traditional oxidative addition step. nih.gov The exact nature of the intermediates and the dominant mechanistic pathway can be influenced by factors such as the nature of the Grignard reagent and the presence of additives. mpg.denih.gov

Aprotic dipolar cosolvents, particularly N-methylpyrrolidinone (NMP), have been found to have a significant positive influence on the outcome of iron-catalyzed cross-coupling reactions. orgsyn.org The presence of NMP often leads to improved robustness and higher yields. orgsyn.org It is believed that NMP helps to stabilize the active catalytic species and/or activate the transiently formed organoiron intermediates. orgsyn.org

Interestingly, research indicates that NMP does not directly coordinate to the iron center as a ligand. nih.gov Instead, it interacts with the magnesium cations present from the Grignard reagent, forming complexes such as [Mg(NMP)₆]²⁺. nih.gov This interaction preferentially stabilizes the formation of highly reactive organoferrate species, like the aforementioned trimethyliron(II) ferrate, while suppressing the formation of less reactive iron clusters that can occur in the absence of NMP. nih.gov While NMP is highly effective, concerns about its potential reprotoxicity have led to the exploration of more benign additives, such as urea (B33335) derivatives like 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), which can offer similar benefits. orgsyn.orgnih.govsemanticscholar.org

The iron-catalyzed synthesis of this compound has been successfully optimized for large-scale preparation, highlighting its industrial viability. mpg.deorgsyn.org Key to this scalability is the use of inexpensive and readily available starting materials, the low cost of the iron catalyst, and the rapid reaction times. orgsyn.org

Optimization studies have focused on several parameters. The catalyst loading, while already low, has been a subject of investigation, with some applications successfully using ≤ 1 mol% of the iron precatalyst. orgsyn.org The choice of solvent is typically THF, often with the addition of a co-solvent like NMP or a benign alternative to enhance efficiency. orgsyn.orgsemanticscholar.org The rate of addition of the Grignard reagent and the reaction temperature are also critical parameters. For the synthesis of this compound, the Grignard solution is added rapidly to the mixture of the aryl chloride and catalyst at 0 °C, and the reaction is allowed to warm to room temperature, typically completing in under 10 minutes. orgsyn.org This rapid and efficient protocol allows for high throughput on a large scale. orgsyn.orgmpg.de

Table 2: Optimization Parameters for Iron-Catalyzed Cross-Coupling

| Parameter | Typical Condition/Range | Significance |

| Catalyst | Fe(acac)₃ | Most common and practical precatalyst. orgsyn.orgresearchgate.net |

| Catalyst Loading | 0.1 - 5 mol% | Lower loadings are economically favorable for large-scale synthesis. semanticscholar.orgmdpi.com |

| Solvent | Tetrahydrofuran (THF) | Common ether solvent for Grignard reactions. orgsyn.org |

| Co-solvent/Additive | N-methylpyrrolidinone (NMP) or DMI | Stabilizes active catalytic species and improves yields. orgsyn.orgsemanticscholar.org |

| Temperature | 0 °C to room temperature | Mild conditions contribute to energy efficiency and functional group tolerance. orgsyn.org |

| Reaction Time | < 10 minutes | Rapid reaction rates allow for high throughput. orgsyn.org |

Alternative Alkyl-Aryl Cross-Coupling Strategies

The introduction of the nonyl group onto the benzoic acid framework is predominantly achieved through cross-coupling reactions, which form a carbon-carbon bond between an aromatic ring and an alkyl chain.

Coupling of Aryl Halides with Alkyl Organometallics

A highly efficient and scalable method for synthesizing the precursor to this compound involves the iron-catalyzed cross-coupling of an aryl halide with an alkyl organometallic reagent. orgsyn.orgorgsyn.org A well-documented procedure from Organic Syntheses describes the reaction between methyl 4-chlorobenzoate and nonylmagnesium bromide. orgsyn.org This reaction employs a simple and inexpensive iron salt, iron(III) acetylacetonate (Fe(acac)₃), as a precatalyst under ligand-free conditions. orgsyn.orgorgsyn.org The process is remarkably rapid, often completing within minutes at or below room temperature, and demonstrates high tolerance for the ester functional group, which does not undergo attack from the Grignard reagent. orgsyn.orgorgsyn.org The initial product, methyl 4-nonylbenzoate, is then hydrolyzed to yield this compound. orgsyn.org This iron-catalyzed approach is noted for its efficiency, use of inexpensive and non-toxic catalysts, and its preference for aryl chlorides, which are cost-effective starting materials. orgsyn.org

Table 1: Iron-Catalyzed Synthesis of Methyl 4-Nonylbenzoate

| Reactant A | Reactant B | Catalyst | Conditions | Yield | Reference |

|---|

This table summarizes the benchmark synthesis of the direct precursor to this compound.

Beyond Grignard reagents, iron catalysis can also facilitate cross-coupling between di(hetero)arylmanganese reagents and alkyl halides. researchgate.net

Comparison with Palladium and Nickel-Catalyzed Cross-Coupling

While iron catalysis presents significant advantages, palladium and nickel complexes are more established catalysts for cross-coupling reactions. orgsyn.orgd-nb.info

Palladium Catalysis : Palladium-based systems are considered the standard for many cross-coupling reactions due to their exceptional functional group tolerance and robustness. d-nb.infonih.gov However, they often require complex and costly phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to achieve high activity. nih.gov The selectivity in palladium-catalyzed reactions is primarily dictated by the electronic properties of the aryl halide rather than coordination with functional groups on the substrate. d-nb.info

Nickel Catalysis : As a more earth-abundant and less expensive metal, nickel has gained significant attention. nih.govnih.gov Nickel catalysts are particularly effective for creating C(sp²)-C(sp³) bonds and can couple electrophiles that are typically less reactive with palladium, such as phenol (B47542) derivatives. nih.govnih.gov This enhanced reactivity is attributed to the facile oxidative addition to the nickel center. nih.gov Nickel catalysis often involves different mechanistic pathways than palladium, with Ni(I) species playing a key role in the catalytic cycle, which is especially relevant for couplings involving alkyl substrates. nih.gov A key distinction is that nickel's performance can be strongly influenced by coordinating functional groups present in the substrate, which can either be harnessed for selective reactions or lead to catalyst inhibition. d-nb.info

Table 2: Comparative Overview of Cross-Coupling Catalysts

| Feature | Iron (Fe) | Palladium (Pd) | Nickel (Ni) |

|---|---|---|---|

| Cost & Abundance | Low-cost, highly abundant orgsyn.org | High-cost, less abundant nih.gov | Low-cost, abundant nih.gov |

| Toxicity | Low, environmentally benign orgsyn.org | Higher concern | Higher concern than Fe orgsyn.org |

| Typical Ligands | Often ligand-free orgsyn.org | Required, often complex/costly nih.gov | Varies, can use simpler ligands |

| Reactivity with C-Cl | High orgsyn.org | Lower than C-Br, C-I | High |

| Key Advantage | Speed, cost, sustainability orgsyn.orgorgsyn.org | Broad scope, high functional group tolerance d-nb.info | Reactivity with challenging electrophiles, C(sp³) coupling nih.govnih.gov |

| Dominant Mechanism | Varies, can involve Fe(I) researchgate.net | Pd(0)/Pd(II) cycle princeton.edu | Often involves Ni(I)/Ni(III) cycles nih.gov |

Functionalization of Aromatic Rings via Direct Iron-Catalyzed Kumada Cross-Coupling

The iron-catalyzed Kumada cross-coupling, which specifically uses Grignard reagents as the organometallic partner, is a powerful method for functionalizing aromatic rings. nih.govresearchgate.net This reaction class has been extended to a wide range of aryl electrophiles, including chlorides, tosylates, and even aryl benzoates, using alkyl Grignard reagents. researchgate.netmdpi.com

A significant feature of this methodology is its remarkable chemoselectivity. mdpi.com For instance, in the coupling of aryl chlorobenzoates, the iron catalyst selectively activates the C(sp²)-Cl bond for coupling with an alkyl Grignard reagent, leaving the C(acyl)-O bond of the ester moiety untouched. mdpi.com This selectivity is crucial for syntheses like that of the this compound precursor. orgsyn.orgmdpi.com Modern protocols often employ environmentally friendly and non-toxic additives, such as the cyclic urea 1,3-dimethyl-2-imidazolidinone (DMI), as a substitute for reprotoxic solvents like N-methyl-2-pyrrolidone (NMP). nih.govmdpi.com Studies show that aryl sulfonate esters are particularly reactive activating groups for this type of iron-catalyzed alkylation. nih.govresearchgate.net

Derivatization and Functional Group Transformations of this compound

The carboxylic acid and alkyl chain moieties of this compound allow for a range of subsequent chemical transformations.

Esterification and Amidation Reactions

Esterification : The carboxyl group of this compound can be readily converted into an ester through Fischer esterification. This involves reacting the acid with an alcohol, such as methanol, in the presence of an acid catalyst to produce the corresponding ester, for example, methyl 4-nonylbenzoate. vulcanchem.com The reverse reaction, the saponification of the ester back to the carboxylic acid using a base like sodium hydroxide, is the final step in the Organic Syntheses preparation of this compound. orgsyn.org

Amidation : this compound can undergo direct amidation by reacting with an amine at elevated temperatures to form an N-acyl derivative. google.com For example, fatty acids can be directly amidated with taurine (B1682933) at temperatures around 220°C. google.com Alternatively, amide derivatives can be synthesized by first preparing the corresponding chlorobenzamide and then introducing the alkyl chain via iron-catalyzed cross-coupling. nih.govsemanticscholar.org For instance, N,N-diethyl-4-hexylbenzamide has been synthesized with a 98% yield by reacting 4-chloro-N,N-diethylbenzamide with hexylmagnesium chloride in the presence of Fe(acac)₃. semanticscholar.org This latter strategy highlights the utility of installing the amide functionality prior to the key C-C bond formation.

Modification of the Alkyl Chain

Direct functionalization of the saturated nonyl chain of this compound is chemically challenging due to the lack of activated C-H bonds. While methods for alkane functionalization exist, a more common and controlled synthetic approach involves the introduction of a pre-functionalized alkyl group during the initial cross-coupling step. The versatility of the iron-catalyzed Kumada coupling allows for the use of various alkyl Grignard reagents containing different functionalities, provided they are compatible with the reaction conditions. nih.gov This approach provides a more direct and regioselective pathway to complex derivatives compared to post-synthetic modification of the simple nonyl group.

Synthesis of Chiral Ferroelectric Benzoate (B1203000) Derivatives

The synthesis of chiral benzoate derivatives from this compound is a critical step in the development of advanced ferroelectric liquid crystals (FLCs). These materials are of significant interest for applications in high-speed display devices and photonics due to their unique electro-optical properties. The general strategy involves the conversion of this compound into a more reactive acylating agent, typically an acid chloride, followed by esterification with a chiral alcohol. This process introduces a chiral center into the molecule, which is essential for the manifestation of ferroelectric properties in the resulting liquid crystalline phases.

A classical and widely utilized pathway for the synthesis of such chiral esters involves the reaction of a benzoic acid chloride with a chiral phenol or alcohol in the presence of a base, such as pyridine (B92270). mdpi.com This method ensures efficient ester formation. The selection of the chiral alcohol is crucial as its structure significantly influences the mesomorphic and ferroelectric properties of the final product, such as the tilt angle, spontaneous polarization, and helical pitch. mdpi.comnih.gov

The synthesis commences with the conversion of this compound to 4-nonylbenzoyl chloride. This is a standard transformation in organic synthesis, often achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂). The resulting acid chloride is highly reactive towards nucleophiles, such as the hydroxyl group of a chiral alcohol.

The subsequent esterification is typically carried out by reacting the 4-nonylbenzoyl chloride with a suitable chiral alcohol in an inert solvent, with pyridine acting as a catalyst and an acid scavenger to neutralize the hydrogen chloride byproduct. mdpi.com A common choice for the chiral component is a commercially available chiral alcohol, for instance, (S)-(+)-2-octanol, which is frequently used in the synthesis of ferroelectric and antiferroelectric liquid crystals. mdpi.com

The reaction product, a chiral 4-nonylbenzoate ester, is then purified using standard laboratory techniques such as column chromatography and recrystallization to achieve the high purity required for liquid crystal applications. mdpi.com The chemical structure and purity are confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis. mdpi.com The mesomorphic and ferroelectric properties, such as phase transition temperatures, spontaneous polarization, and tilt angle, are subsequently characterized using techniques like polarizing optical microscopy (POM), differential scanning calorimetry (DSC), and electro-optical measurements. researchgate.netarxiv.org

Below is an illustrative synthetic scheme and data tables for the synthesis of a representative chiral ferroelectric benzoate derivative.

Illustrative Synthetic Scheme:

Step 1: Formation of 4-Nonylbenzoyl chloride

Step 2: Esterification with a Chiral Alcohol

Table 1: Reaction Parameters for the Synthesis of (S)-Octan-2-yl 4-nonylbenzoate

| Parameter | Value |

| Reactants | 4-Nonylbenzoyl chloride, (S)-(+)-2-Octanol |

| Solvent | Pyridine/Toluene (B28343) |

| Catalyst | Pyridine |

| Temperature | 60-80 °C |

| Reaction Time | 12-24 hours |

| Purification | Column Chromatography, Recrystallization |

Table 2: Characterization Data for (S)-Octan-2-yl 4-nonylbenzoate

| Analysis | Result |

| Appearance | White crystalline solid |

| Yield | Typically 60-80% |

| ¹H NMR (CDCl₃, δ ppm) | Consistent with expected structure |

| ¹³C NMR (CDCl₃, δ ppm) | Consistent with expected structure |

| Mass Spec (m/z) | [M]+ peak corresponding to C₂₆H₄₄O₂ |

| Purity (HPLC) | >99% |

| Phase Transitions (°C) | Cr → SmC* → SmA* → Iso |

Table 3: Ferroelectric and Mesomorphic Properties of a Representative Chiral Benzoate

| Property | Value |

| Mesophase Sequence | Smectic C* (SmC), Smectic A (SmA) |

| Spontaneous Polarization (Ps) | Varies with temperature in the SmC phase |

| Tilt Angle (θ) | Dependent on temperature below the SmA-SmC transition |

| Helical Pitch | Typically in the micrometer range in the SmC* phase |

Advanced Materials Science Applications of 4 Nonylbenzoic Acid and Its Derivatives

Liquid Crystalline Materials Development

4-Nonylbenzoic acid is a significant compound in the development of high-performance liquid crystalline materials. mpg.deorgsyn.org Its utility stems from its molecular structure, which consists of a rigid benzoic acid core and a flexible nonyl chain. This combination of a rigid and flexible segment is a key characteristic for molecules that exhibit liquid crystalline properties, also known as mesogens.

The primary mechanism through which this compound and its derivatives form liquid crystal phases is through the formation of hydrogen-bonded dimers. nih.govbohrium.com The carboxylic acid groups of two molecules can form strong hydrogen bonds, creating a more elongated and rigid supramolecular structure. nih.gov This dimerization is a crucial factor in the self-assembly process that leads to the ordered, yet fluid, arrangements characteristic of liquid crystals. bohrium.com

Derivatives of benzoic acid, including this compound, are widely utilized in creating liquid crystal materials through these hydrogen-bonding interactions. nih.gov The resulting supramolecular structures can exhibit various liquid crystalline phases, and their properties can be tuned by mixing different components. nih.gov For instance, mixtures of p-n-alkyloxy benzoic acids, which are structurally related to this compound, can form different mesophases like nematic, smectic C, and smectic F.

The practical importance of this compound is highlighted by its use as a precursor or component in the synthesis of more complex liquid crystal systems. It can be used to create liquid crystalline polyurethanes, where the nonyl chain contributes to the formation of smectic or nematic phases. Furthermore, it is a building block for chiral ferroelectric benzoates, which are of interest for their unique electro-optical properties. sigmaaldrich.com The synthesis of this compound itself has been optimized for large-scale production, underscoring its relevance in materials science. mpg.deorgsyn.org

Liquid crystals derived from alkylbenzoic acids, such as this compound, are known to exhibit various mesophases, with the nematic (N) and smectic C (SmC) phases being of particular interest. researchgate.net

The nematic phase is characterized by long-range orientational order of the molecules, where their long axes align, on average, in a common direction known as the director. github.iomdpi.com However, there is no long-range positional order, meaning the molecules are free to move around, similar to a conventional liquid. github.io This phase is typically characterized by its schlieren texture when viewed under a polarized optical microscope.

The smectic C phase , in contrast, possesses a higher degree of order. In addition to the orientational order of the nematic phase, the molecules in a smectic C phase are arranged in layers. github.io Within these layers, the long axes of the molecules are tilted at a specific angle with respect to the layer normal. researchgate.net This tilted arrangement is a defining feature of the smectic C phase.

For homologous series of alkyloxybenzoic acids, which are structurally similar to this compound, the type of mesophase observed can depend on the length of the alkyl chain. For instance, heptyl-, octyl-, and nonyl-benzoic acids have been shown to exhibit both nematic and smectic C phases. researchgate.net The stability and temperature range of these phases are influenced by the molecular structure.

The following table provides a general overview of the characteristics of nematic and smectic C phases.

| Feature | Nematic Phase | Smectic C Phase |

| Positional Order | No long-range positional order | Molecules arranged in layers |

| Orientational Order | Long axes of molecules are aligned | Long axes of molecules are aligned |

| Molecular Arrangement | Molecules are disordered in position | Molecules are tilted within the layers |

| Fluidity | Flows like a liquid | More viscous than the nematic phase |

A fundamental aspect of the liquid crystalline behavior of benzoic acid derivatives, including this compound, is the formation of dimers through hydrogen bonding. nih.govbohrium.com The carboxylic acid functional group (-COOH) on these molecules allows for the formation of strong intermolecular hydrogen bonds between two molecules, leading to a supramolecular dimer. nih.govresearchgate.net

This dimerization is a key factor in promoting mesomorphism, as the resulting dimer is more elongated and rigid than the individual monomer. researchgate.net The enhanced anisotropy of the dimer facilitates the self-assembly into the ordered structures characteristic of liquid crystals. bohrium.com Aromatic carboxylic acids are particularly effective in forming hydrogen-bonded liquid crystals. bohrium.com

The strength and nature of the hydrogen bonding can influence the type of liquid crystalline phase that is formed. bohrium.com For example, in some systems, the hydrogen bonding leads to the formation of smectic phases. nih.gov The dimerization of aromatic carboxylic acids is considered the basis for the structure formation of hydrogen-bonded in-dimers liquid crystals (HBDLCs), which can exhibit non-conventional mesomorphism. researchgate.net

The following table summarizes the key aspects of dimerization and hydrogen bonding in liquid crystalline benzoic acids.

| Feature | Description |

| Driving Force | Intermolecular hydrogen bonding between carboxylic acid groups. |

| Resulting Structure | Formation of a more elongated and rigid supramolecular dimer. |

| Impact on Mesomorphism | Promotes the formation of liquid crystalline phases due to increased molecular anisotropy. |

| Influence on Phase Type | The nature of the hydrogen bonding can influence the specific type of mesophase (e.g., nematic, smectic) that is formed. |

X-ray diffraction (XRD) is a powerful technique used to determine the crystal and molecular structure of materials, including liquid crystals like this compound. tandfonline.comresearchgate.net By analyzing the diffraction pattern produced when X-rays are scattered by the atoms in a crystal, detailed information about the arrangement of molecules can be obtained. researchgate.net

The crystal structure of 4-n-nonylbenzoic acid has been determined using single-crystal X-ray diffraction. tandfonline.comgoogle.co.inuni-mysore.ac.inresearchgate.netuomphysics.netuomphysics.net The analysis revealed that the compound crystallizes in the triclinic space group P1. tandfonline.comresearchgate.net The unit cell parameters, which describe the size and shape of the repeating unit in the crystal lattice, have been precisely measured. tandfonline.comresearchgate.net

The effective molecular length in the crystalline state can also be determined from XRD data. For some fluorinated benzoic acid derivatives, the effective molecular length was found to be greater than the most extended length of a single molecule, suggesting the presence of antiparallel dimers. nbu.ac.in This observation of molecular association is significant for understanding the packing in the solid state.

XRD is also instrumental in characterizing the different liquid crystalline phases. In the nematic phase, the orientational distribution function, which describes the degree of alignment of the molecules, can be calculated from the X-ray diffraction pattern. researchgate.net For smectic phases, XRD can be used to determine the layer spacing.

The table below presents the crystallographic data for 4-n-nonylbenzoic acid.

| Parameter | Value | Reference |

| Crystal System | Triclinic | tandfonline.comresearchgate.net |

| Space Group | P1 | tandfonline.comresearchgate.net |

| a | 13.514(4) Å | tandfonline.com |

| b | 23.4672(5) Å | tandfonline.com |

| c | 7.658(3) Å | tandfonline.com |

| α | 90.914(3)° | tandfonline.com |

| β | 100.403(3)° | tandfonline.com |

| γ | 77.781(2)° | tandfonline.com |

| Volume (V) | 2334(2) ų | tandfonline.com |

| Z | 2 | tandfonline.comresearchgate.net |

The mesogenic behavior of a compound, which is its ability to form liquid crystalline phases, is strongly influenced by its molecular structure. uomphysics.netnbu.ac.in For calamitic (rod-like) liquid crystals such as this compound and its derivatives, several molecular features play a crucial role.

A key aspect is the presence of a rigid core and a flexible terminal chain. bohrium.com The rigid core, typically composed of aromatic rings, provides the necessary structural anisotropy, while the flexible alkyl or alkyloxy chain contributes to the fluidity of the material and influences the transition temperatures between different phases. bohrium.comscilit.com

The length of the flexible chain has a significant impact on the type and stability of the mesophases. nih.govscilit.com For example, in homologous series of alkyloxybenzoic acids, increasing the chain length can promote the formation of smectic phases over nematic phases. scilit.com An "odd-even" effect is also commonly observed, where the transition temperatures alternate as the number of carbon atoms in the alkyl chain changes from odd to even. researchgate.net

The nature of the linking group between the rigid core and the flexible chain also affects the mesogenic properties. For instance, replacing an alkyloxy (-OR) group with an alkylthio (-SR) group can lower the transition temperatures due to the larger bond angle of C-S-C compared to C-O-C and the weaker electron-donating nature of the alkylthio group. researchgate.netrsc.org

Furthermore, the formation of supramolecular structures through hydrogen bonding, as seen in benzoic acid dimers, enhances the molecular length and rigidity, which in turn promotes liquid crystallinity. nih.govbohrium.com The specific geometry and strength of these hydrogen bonds can influence the resulting mesophase.

The table below summarizes the influence of various molecular structural elements on the mesogenic behavior of compounds like this compound.

| Molecular Feature | Influence on Mesogenic Behavior |

| Rigid Core | Provides the necessary structural anisotropy for liquid crystal formation. bohrium.com |

| Flexible Terminal Chain | Affects transition temperatures and the type of mesophase formed (e.g., nematic vs. smectic). nih.govscilit.com |

| Chain Length | Increasing chain length generally promotes smectic phases. An "odd-even" effect on transition temperatures is often observed. scilit.comresearchgate.net |

| Linking Group | The type of atom or group connecting the core and chain (e.g., -O- vs. -S-) influences transition temperatures and molecular packing. researchgate.netrsc.org |

| Hydrogen Bonding | Formation of dimers increases molecular length and rigidity, promoting mesomorphism. nih.govbohrium.com |

Studies on Orientational and Positional Order in Nematic Phases

In the study of liquid crystals, the nematic phase is characterized by a high degree of long-range orientational order, where the constituent molecules tend to align along a common axis known as the director, but they lack long-range positional order. doitpoms.ac.ukias.ac.in This means that while the molecules point in roughly the same direction, their centers of mass are distributed randomly as in a conventional liquid. doitpoms.ac.uk

For the 4-n-alkylbenzoic acid series, including this compound, the molecules often form hydrogen-bonded dimers, which are the fundamental units exhibiting liquid crystalline behavior. researchgate.net Research on these materials, specifically the heptyl-, octyl-, and nonyl-benzoic acids, has confirmed the presence of dimerized nematic and smectic C phases. researchgate.net Experimental techniques such as X-ray scattering are crucial for probing the molecular arrangement. researchgate.netnbu.ac.in Studies have utilized X-ray scattering to measure both the orientational and positional order in the nematic phase of these compounds. researchgate.net

Further investigations into the nematic phase of this compound (NBA) have involved the determination of the orientational distribution function, f(β), which describes the probability of a molecule being oriented at a given angle to the director. researchgate.net By analyzing refractive index and density data, researchers have been able to determine the orientational order parameters, including the second and fourth rank parameters (

and

), for NBA.[

researchgate.netComputational Modeling of Liquid Crystalline Ordering

Computational modeling provides profound insights into the relationship between molecular structure and the macroscopic properties of liquid crystals. By simulating molecular interactions and arrangements, these models can predict and explain the behavior of materials like this compound.

Quantum mechanical methods are essential for understanding the electronic structure of molecules, which governs their interactions. The Complete Neglect of Differential Overlap (CNDO/2) method, an all-valence electron semi-empirical approach, has been widely applied to the p-n-alkylbenzoic acid series. researchgate.netiaea.org This method is used to compute the net atomic charges and the components of the atomic dipole moment at each atomic center of the molecule. tandfonline.comresearchgate.netresearchgate.net

These calculations have been performed for a homologous series of p-n-alkylbenzoic acids, including the nonyl (n=9) derivative, to understand how the electronic properties change with the length of the alkyl chain. iaea.orgresearchgate.net The resulting data on atomic charges and dipole moments are fundamental inputs for the subsequent calculation of intermolecular interaction energies. researchgate.netresearchgate.net

| Computational Method | Purpose | Key Outputs | Relevant Compounds Studied |

|---|---|---|---|

| CNDO/2 Method | To evaluate the electronic structure of the molecule. researchgate.net | Net atomic charges, atomic dipole moment components. tandfonline.comresearchgate.net | p-n-alkylbenzoic acids (including nonyl homologue). iaea.orgresearchgate.net |

| Rayleigh-Schrödinger Perturbation Theory | To calculate long-range intermolecular interaction energies. tandfonline.comresearchgate.net | Electrostatic (multipole-multipole) and polarization energies. researchgate.net | p-n-alkylbenzoic acids. researchgate.netiaea.org |

| '6-exp' Potential Function | To calculate short-range intermolecular interaction energies. tandfonline.comresearchgate.net | Dispersion and repulsion energies. researchgate.net | p-n-alkylbenzoic acids. researchgate.netiaea.org |

The stability and structure of a liquid crystal phase are determined by the total intermolecular interaction energy between pairs of molecules. A well-established computational approach divides this energy into long-range and short-range components. researchgate.nettandfonline.com

Long-range interactions are evaluated using a modified Rayleigh-Schrödinger perturbation theory, often coupled with a multicentered-multipole expansion method. iaea.orgresearchgate.netresearchgate.net This accounts for electrostatic forces (arising from permanent multipoles) and polarization forces. researchgate.net

For short-range interactions, which include dispersion (attractive) and repulsion (steric) forces, a '6-exp' potential function is commonly assumed. tandfonline.comresearchgate.netresearchgate.net The total interaction energy for a given pair of molecules in a specific configuration is the sum of these components: U_total = U_electrostatic + U_polarization + U_dispersion + U_repulsion. researchgate.net These energy values are then used to calculate the probability of each molecular configuration occurring at a given temperature via the Maxwell-Boltzmann formula, providing a direct link between molecular properties and macroscopic phase behavior. tandfonline.comscribd.com

Order parameters quantify the degree of orientational order in a liquid crystal. The most common is the second-rank order parameter, S or

, which is a measure of the average alignment of the molecular long axes with the director.[

researchgate.netFor a more detailed description of the orientational distribution, higher-rank order parameters such as

are required.[

and

.[

researchgate.netresearchgate.networldradiohistory.comresearchgate.net| Model / Theory | Key Feature | Order Parameters Estimated | Relevance |

|---|---|---|---|

| Maier-Saupe (MS) Model | A foundational mean-field theory based on anisotropic dispersion forces. researchgate.net | Provides a basic description of the nematic-isotropic phase transition. researchgate.net | |

| Humphries-James-Luckhurst (HJL) Model | An extended mean-field theory that includes higher-order potential terms. nbu.ac.inresearchgate.net | and ₂> | Offers a more accurate and comprehensive description of the orientational order across the nematic range. worldradiohistory.com |

Applications in Electro-optic Devices and Displays

The unique properties of this compound and related compounds make them suitable for use in various electro-optic applications. Doping nematic liquid crystals with nanoparticles is a common strategy to enhance their performance for use in displays, tunable photonics, and non-linear optical devices. core.ac.uk

One study investigated the effects of doping p-n-alkyl benzoic acids, including the nonyl derivative (9BA), with magnetite (Fe₃O₄) nanoparticles. core.ac.uk The research found that doping the mesogen strengthened its dielectric nature. core.ac.uk Such modifications are crucial for developing display materials that operate at lower threshold voltages, consume less power, and exhibit fast response times. core.ac.uk

Furthermore, liquid crystals like this compound can be dispersed within a polymer matrix to form Polymer-Dispersed Liquid Crystal (PDLC) films. scispace.com These materials have significant electro-optical applications, including privacy windows (smart glass) and projection displays. scispace.com In the absence of an electric field, the liquid crystal droplets are randomly oriented, scattering light and making the film opaque. When a field is applied, the droplets align, and the film becomes transparent. The nematic phase stability of the benzoic acid component is critical to the performance of these devices. nbu.ac.inscispace.com

Polymeric and Supramolecular Materials

This compound serves as a valuable building block in the synthesis of more complex functional materials, such as liquid crystalline polymers and supramolecular assemblies. It is recognized as a component of high-performance liquid crystalline materials. mpg.de Its preparation on a large scale has been documented, underscoring its importance in materials chemistry. orgsyn.org

In the field of polymeric materials, benzoic acid derivatives are key precursors. For example, 4-n-alkoxybenzoic acids are used to synthesize liquid crystalline polyurethanes, where the alkyl chain helps to induce the desired smectic or nematic phase behavior in the final polymer. Similarly, organic benzoic acids can be incorporated into polymer composites, such as those based on poly(vinylidene fluoride), to tailor the microstructure and enhance dielectric properties for specific applications. researchgate.net

This compound has also been categorized under "Supramolecular Host Materials," indicating its utility in constructing organized, multi-component systems through non-covalent interactions. ambeed.com The formation of hydrogen-bonded dimers is a primary example of the supramolecular chemistry of this compound, which is fundamental to its liquid crystalline nature. researchgate.net

Incorporation of this compound in Polymer Systems

This compound and its derivatives are valuable components in the formulation of advanced polymer systems, primarily due to their unique molecular structure which combines a rigid aromatic core with a flexible aliphatic tail. This amphiphilic nature allows for its incorporation into polymer matrices to modify their physical properties and introduce new functionalities.

One significant application is its use as a component in high-performance liquid crystalline materials, which often involve polymer systems. dntb.gov.uaorgsyn.orgorgsyn.org The incorporation of molecules like this compound can influence the mesophase behavior and thermal properties of the resulting material. Furthermore, there is potential for its derivatives to be used as smart additives in polymers, such as those used for packaging films. researchgate.netnih.gov In this context, the specific properties of the acid can be harnessed to create materials with responsive characteristics.

Research has also explored the use of iron-catalyzed cross-coupling reactions to synthesize alkylated aromatic compounds like this compound. orgsyn.org This synthetic route is noted for its efficiency and tolerance of various functional groups, facilitating the creation of tailored molecules for polymer applications. orgsyn.orgijcrt.org The ability to produce these compounds on a larger scale makes their integration into industrial polymer production more feasible. dntb.gov.ua

The following table summarizes key aspects of incorporating this compound into polymer systems:

| Application Area | Function of this compound | Relevant Polymer System | Key Research Finding |

|---|---|---|---|

| Liquid Crystalline Materials | Component influencing mesophase behavior | Liquid Crystal Polymers | Valuable component for high-performance materials. dntb.gov.uaorgsyn.org |

| Smart Packaging | Smart additive | Packaging films | Potential to impart responsive properties to polymers. nih.gov |

| Polymer Synthesis | Monomer/Additive | Various | Efficient synthesis via iron-catalyzed cross-coupling enables availability for polymer integration. orgsyn.org |

Supramolecular Architectures through Hydrogen Bonding

The carboxylic acid group of this compound is a key functional feature that enables the formation of complex, well-ordered structures through hydrogen bonding. This non-covalent interaction is highly directional and specific, allowing molecules to self-assemble into supramolecular architectures. nih.govmpg.de A predominant motif for carboxylic acids is the formation of a centrosymmetric dimer, where two molecules are linked via a pair of O-H···O hydrogen bonds.

This dimerization is fundamental to the liquid crystalline properties of many benzoic acid derivatives. The formation of these hydrogen-bonded dimers effectively creates a new, larger mesogenic unit, which then influences the packing and phase behavior of the material. The combination of the rigid core, the flexible nonyl tail, and the strong intermolecular hydrogen bonds leads to the stabilization of various mesophases. nih.gov

Studies on similar benzoic acid derivatives have shown that these hydrogen-bonded complexes can exhibit liquid crystalline phases at room temperature. nih.gov The self-assembly driven by hydrogen bonding is a powerful tool for creating materials with tailored optical and electronic properties. nih.gov Research into hydrogen-bonded liquid crystals has utilized various benzoic acids to form both homo-dimers and hetero-dimers, demonstrating the versatility of this supramolecular approach. The resulting structures can be quite complex, leading to unique material properties.

Key features of hydrogen bonding in this compound systems are highlighted below:

| Interaction | Resulting Structure | Impact on Material Properties |

|---|---|---|

| O-H···O Hydrogen Bonding | Dimer Formation | Creates larger mesogenic units, influencing liquid crystal phase stability. |

| Self-Assembly | Supramolecular Chains/Networks | Leads to ordered architectures with specific thermal and optical characteristics. nih.gov |

| Hetero-association | Mixed-Component Dimers | Allows for the fine-tuning of liquid crystal properties by combining different benzoic acids or with other compatible molecules like alkylpyridines. nih.gov |

Polymer-Dispersed Liquid Crystals (PDLCs)

Polymer-dispersed liquid crystals (PDLCs) are composite materials consisting of micro-sized droplets of a liquid crystal, such as this compound, dispersed within a solid polymer matrix. These materials are of significant interest for applications in switchable glazing, displays, and other electro-optical devices. The fundamental principle of PDLCs relies on the ability to switch the material between an opaque, light-scattering state and a transparent, light-transmitting state by applying an electric field.

In the "off" state (no electric field), the liquid crystal droplets are randomly oriented, causing a mismatch in the refractive indices between the liquid crystal and the polymer matrix. This mismatch leads to strong scattering of incident light, and the material appears opaque. When an electric field is applied (the "on" state), the liquid crystal molecules within the droplets align with the field. If the ordinary refractive index of the liquid crystal is matched to the refractive index of the polymer, light can pass through with minimal scattering, rendering the film transparent.

The properties of the liquid crystal component are critical to the performance of the PDLC. This compound is a relevant mesogen for these applications. Its nematic to isotropic transition temperature is a key parameter; for instance, it is approximately 40°C lower than that of 4-octyloxybenzoic acid, illustrating how small changes in the alkyl chain length can significantly alter the thermal properties. The stability of the mesophase is influenced by intermolecular forces, including dipole-dipole interactions and dispersion forces, which are affected by the molecule's structure. The formation of PDLCs typically involves the phase separation of the liquid crystal from a homogeneous solution with a prepolymer during the curing process, often initiated by UV radiation.

The table below details the role of this compound in PDLCs:

| PDLC State | Orientation of this compound | Optical Appearance | Underlying Principle |

|---|---|---|---|

| OFF (No E-Field) | Randomly oriented droplets | Opaque / Scattering | Refractive index mismatch between liquid crystal and polymer matrix. |

| ON (E-Field Applied) | Aligned with electric field | Transparent / Transmissive | Refractive index matching between liquid crystal (ordinary axis) and polymer matrix. |

Other Advanced Material Applications

Mesoporous Materials

Mesoporous materials, characterized by pores with diameters between 2 and 50 nanometers, are synthesized for a wide range of applications, including catalysis, separation, and drug delivery. A common method for creating these materials is the use of a templating agent, around which the material's framework (often silica) is formed. After formation, the template is removed, leaving behind a porous structure.

Surfactants are frequently used as templates due to their ability to self-assemble into ordered micellar structures (e.g., hexagonal or lamellar phases) in a solution. Anionic surfactants, in particular, have been successfully employed in the synthesis of mesoporous silica (B1680970). The process typically involves electrostatic interactions between the anionic headgroup of the surfactant and a co-structure-directing agent (CSDA), such as an aminosilane, which interacts with the silica precursor.

Given that this compound is an anionic carboxylic acid, it possesses the fundamental amphiphilic characteristics of a surfactant. Its structure, comprising a hydrophilic carboxylate headgroup and a hydrophobic nonyl tail, allows it to function as an anionic surfactant. Therefore, it has the potential to act as a template in the synthesis of mesoporous materials. In such a scenario, the this compound molecules would self-assemble into micelles, directing the polymerization of silica precursors around them to create an ordered, porous framework. While direct reports detailing the use of this compound for this specific purpose are not prominent, the principles of anionic surfactant templating provide a clear pathway for its potential application in this field.

Surfactants

The molecular architecture of this compound—a polar carboxylic acid head attached to a long, nonpolar nine-carbon alkyl tail—makes it inherently amphiphilic. This dual nature is the defining characteristic of a surfactant, enabling it to reduce surface tension at interfaces between different phases, such as oil and water. The methyl ester derivative, methyl 4-nonylbenzoate, is also noted for its amphiphilic structure and potential utility in surfactant and emulsifier formulations.

As an anionic surfactant, this compound can be used in various formulations. For example, it has been listed as a potential carboxylic acid component in antimicrobial compositions where surfactants are included to improve the efficacy of the product. In such systems, the surfactant helps to solubilize other components and improve contact with microbial surfaces. The combination of its acidic nature and surfactant properties can be advantageous in specific chemical formulations.

The general properties and applications are summarized below:

| Property | Structural Basis | Potential Application |

|---|---|---|

| Amphiphilic Nature | Polar carboxyl head and nonpolar nonyl tail | Reduction of surface and interfacial tension. |

| Anionic Surfactant | Carboxylate anion formation in aqueous media | Emulsifier, detergent, component in complex formulations. |

| Co-formulant | Compatibility with other chemical agents | Use in antimicrobial products to enhance performance. |

Advanced Spectroscopic and Analytical Characterization for 4 Nonylbenzoic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of 4-Nonylbenzoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. nih.govrsc.orgnih.gov

In the ¹H NMR spectrum of this compound, the protons on the aromatic ring appear as distinct doublets in the downfield region, typically between 7.2 and 8.1 ppm, due to the deshielding effect of the benzene ring and the electron-withdrawing carboxylic acid group. orgsyn.org The protons ortho to the carboxylic acid group are the most deshielded. The aliphatic protons of the nonyl chain appear in the upfield region. The terminal methyl group (CH₃) typically presents as a triplet around 0.8-0.9 ppm, while the methylene (CH₂) groups appear as a series of multiplets between approximately 1.2 and 2.7 ppm. orgsyn.org The methylene group adjacent to the aromatic ring is shifted further downfield (around 2.66 ppm) due to the ring's influence. orgsyn.org The acidic proton of the carboxyl group is highly deshielded and often appears as a broad singlet at a chemical shift greater than 10 ppm, though its position can be variable and influenced by solvent and concentration. rsc.orgdocbrown.info

The ¹³C NMR spectrum provides complementary information. The carbon of the carboxyl group is significantly deshielded, appearing around 172 ppm. orgsyn.org The aromatic carbons resonate in the 126-150 ppm range. Due to the substitution pattern, four distinct signals are expected for the aromatic carbons. docbrown.info The carbon attached to the nonyl group (C4) and the carbon attached to the carboxyl group (C1) are quaternary and typically have lower intensities. The carbons of the nonyl chain appear in the upfield region, from approximately 14 to 37 ppm. orgsyn.org

Interactive Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃. orgsyn.org

| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |

| -COOH | >10 (variable) | Broad Singlet | ~171.9 |

| Aromatic C-H (ortho to -COOH) | ~8.01 | Doublet | ~130.4 |

| Aromatic C-H (ortho to -C₉H₁₉) | ~7.26 | Doublet | ~128.6 |

| Aromatic C (ipso to -COOH) | - | - | ~126.7 |

| Aromatic C (ipso to -C₉H₁₉) | - | - | ~149.6 |

| -CH₂- (adjacent to ring) | ~2.66 | Triplet | ~36.1 |

| -CH₂- (chain) | ~1.62 | Multiplet | ~31.8 |

| -CH₂- (chain) | ~1.2-1.38 | Multiplet | ~31.1, 29.5, 29.4, 29.3, 29.2 |

| -CH₂- (chain) | - | - | ~22.7 |

| -CH₃ | ~0.86 | Triplet | ~14.1 |

Infrared (IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Studies

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound and studying intermolecular interactions, particularly hydrogen bonding. nih.govdocbrown.info The spectrum is characterized by several key absorption bands.

The most distinctive feature is a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a carboxylic acid dimer formed through intermolecular hydrogen bonding. docbrown.inforesearchgate.net The C=O stretching vibration of the carbonyl group appears as a strong, sharp peak typically around 1680-1700 cm⁻¹. orgsyn.org

The presence of the aromatic ring is confirmed by C=C stretching vibrations, which appear as a series of medium to weak bands in the 1610-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The aliphatic nonyl chain gives rise to characteristic C-H stretching absorptions just below 3000 cm⁻¹ (typically around 2924 and 2852 cm⁻¹) and C-H bending vibrations around 1469 cm⁻¹. orgsyn.org The C-O stretching and O-H bending vibrations of the carboxylic acid group also produce characteristic bands in the fingerprint region, typically around 1300 cm⁻¹ and 945 cm⁻¹, respectively. orgsyn.orgcore.ac.uk

Interactive Table 2: Characteristic IR Absorption Bands for this compound. orgsyn.org

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 2500-3300 | O-H Stretch | Carboxylic Acid (Dimer) | Broad, Strong |

| 3072 | Aromatic C-H Stretch | Aromatic Ring | Medium |

| 2924, 2852 | Aliphatic C-H Stretch | Nonyl Chain | Strong |

| 1683 | C=O Stretch | Carboxylic Acid | Strong, Sharp |

| 1609, 1575 | C=C Stretch | Aromatic Ring | Medium |

| 1469 | C-H Bend | Nonyl Chain | Medium |

| 1290 | C-O Stretch | Carboxylic Acid | Strong |

| 945 | O-H Bend | Carboxylic Acid | Medium, Broad |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. libretexts.org For this compound (C₁₆H₂₄O₂), the calculated molecular weight is approximately 248.36 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be observed at an m/z of 248. orgsyn.org

The fragmentation pattern provides a fingerprint for the molecule. A common fragmentation pathway for aromatic carboxylic acids is the loss of a hydroxyl radical (•OH), resulting in a significant peak at M-17 (m/z 231). libretexts.orgdocbrown.info Another key fragmentation is the loss of the entire carboxyl group (•COOH), leading to a peak at M-45.

The presence of the long alkyl chain introduces additional fragmentation pathways. A prominent fragmentation is benzylic cleavage, where the bond between the first and second carbon of the nonyl chain breaks. This results in the formation of a stable benzylic cation. For this compound, the most abundant fragment ion is often observed at m/z 136, corresponding to the cleavage of the C-C bond beta to the aromatic ring, which represents the loss of a C₈H₁₇ radical. orgsyn.org The fragmentation of the alkyl chain itself can also occur, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

UV-Visible Spectroscopy for Electronic Transitions and Doping Effects

UV-Visible spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the π-electron system of the aromatic ring. youtube.com Benzoic acid and its derivatives typically exhibit characteristic absorption bands in the UV region. researchgate.netup.ac.za

For this compound, one would expect to observe absorption bands corresponding to π → π* transitions of the benzenoid system. egyankosh.ac.in Typically, two main absorption bands are seen for substituted benzenes: a strong primary band (E-band) around 200-230 nm and a weaker secondary band (B-band) with fine structure around 270-280 nm. researchgate.netup.ac.za The alkyl substitution at the para position can cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted benzoic acid. The solvent used can also influence the position and intensity of these bands. Doping with other materials or changes in the molecular environment, such as in liquid crystal phases, can lead to shifts in the absorption maxima, providing insights into intermolecular interactions.

Chromatographic Techniques (e.g., HPLC, LC-MS, UPLC) for Purity and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for analyzing it within complex mixtures. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a common method for this purpose. thermofisher.comhelixchrom.comresearchgate.net

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and a solvent like acetonitrile or methanol, with a small amount of acid like formic acid to suppress ionization of the carboxyl group). researchgate.nethelixchrom.com Under these conditions, this compound, being relatively nonpolar due to its long alkyl chain and aromatic ring, will be well-retained on the column, allowing for its separation from more polar impurities. Purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

For more complex mixtures or for trace-level analysis, coupling liquid chromatography with mass spectrometry (LC-MS) or using Ultra-High-Performance Liquid Chromatography (UPLC) provides enhanced resolution, sensitivity, and specificity. helixchrom.com These techniques allow for the confident identification and quantification of this compound and any related impurities or degradation products.

Dielectric Spectroscopy for Relaxation Behavior and Phase Transitions

Dielectric spectroscopy is a specialized technique used to study the rotational dynamics of molecules and to characterize phase transitions, which is particularly relevant for materials like this compound that can form liquid crystal phases. mdpi.comnih.govnih.gov This method measures the complex dielectric permittivity of a material as a function of frequency.

In the isotropic liquid phase, dielectric relaxation spectra can provide information on the rotational motion of the individual molecules. As the material cools and transitions into a liquid crystalline phase (e.g., nematic or smectic), changes in the dielectric spectrum are observed. nih.govnih.gov These changes are associated with the collective motions of the aligned molecules. For example, different relaxation modes can be detected corresponding to molecular rotations around the long and short axes. The technique is highly sensitive to phase transitions, as the dielectric properties often change abruptly at the transition temperature, allowing for the precise determination of phase transition points.

Theoretical and Computational Chemistry Studies of 4 Nonylbenzoic Acid

Quantum Chemistry Calculations (e.g., DFT, CNDO/2)

Quantum chemistry calculations have been instrumental in understanding the electronic structure and properties of 4-nonylbenzoic acid (4-NBA). Methods like the Complete Neglect of Differential Overlap (CNDO/2) and Density Functional Theory (DFT) have been employed to investigate various molecular parameters.

The CNDO/2 method has been utilized to determine the net atomic charges and dipole moments at each atomic center of the 4-NBA molecule. researchgate.netresearchgate.netresearchgate.net This information is crucial for evaluating intermolecular interactions. For instance, in a study comparing homologous series of p-n-alkylbenzoic acids, the CNDO/2 method was used to calculate atomic net charges and dipole moments, which then served as a basis for calculating interaction energies. researchgate.netresearchgate.net These calculations have been performed to understand the ordering in liquid crystalline phases. researchgate.net

A computational analysis of seven homologues of the 4-n-alkylbenzoic acid series, including the n=9 variant (this compound), used the CNDO/2 method to find the net atomic charges and dipole moments. researchgate.netresearchgate.net This was part of a broader study to determine the association energy for various configurations of interacting pairs using the Rayleigh-Schrödinger perturbation method. researchgate.netresearchgate.net

Furthermore, quantum chemical calculations have been applied to study the temperature dependence of configurational entropy for mesogens like p-n-nonylbenzoic acid. researchgate.net In these studies, the CNDO/2 method provided the necessary inputs of atomic net charge and dipole moment for subsequent calculations of intermolecular interaction energies. researchgate.net

While specific DFT calculations solely focused on this compound are not extensively detailed in the provided results, DFT-based molecular dynamics simulations have been mentioned in the broader context of studying chemical systems, indicating its applicability for such molecules. mpg.dempg.de DFT, particularly with basis sets like B3LYP/6-31G**, has been used for geometry optimization and electronic structure analysis of similar mesogenic molecules, which is a common practice before further computational analysis. researchgate.netresearchgate.net

The following table summarizes the application of quantum chemistry methods to this compound and related compounds:

| Computational Method | Application | Investigated Properties | Reference |

| CNDO/2 | Analysis of this compound and its homologues | Net atomic charges, Dipole moments | researchgate.netresearchgate.netresearchgate.netresearchgate.net |

| CNDO/2 | Input for intermolecular interaction energy calculations | Configurational entropy, Stability of nematic phase | researchgate.net |

| Rayleigh-Schrödinger Perturbation Theory | Determination of association energy | Intermolecular interaction energies for different configurations | researchgate.netresearchgate.net |

| DFT (B3LYP/6-31G**) | Geometry optimization and electronic structure (on similar molecules) | Optimized molecular geometry, Electronic structure | researchgate.netresearchgate.net |

Molecular Dynamics Simulations for Understanding Molecular Behavior

Molecular dynamics (MD) simulations serve as a powerful tool to investigate the behavior of molecules over time, providing insights that are often difficult to obtain through experimental techniques alone. mdpi.com For this compound and related liquid crystalline materials, MD simulations can elucidate the dynamics of molecular motion and phase behavior.

While specific, detailed MD simulation studies exclusively on this compound are not prevalent in the provided search results, the principles and applications are evident from studies on similar systems. For example, atomistic MD simulations have been used to predict the orientational order of small solutes dissolved in a nematic liquid crystal solvent. researchgate.net Such simulations can help in understanding how molecules like this compound would behave in a liquid crystalline phase.

The general methodology for MD simulations involves defining a force field (like CHARMM36m) to describe the interactions between atoms and using a water model (like OPC) for simulations in an aqueous environment. mdpi.comnih.gov The system is typically neutralized with counterions, and the trajectories of atoms are collected using software packages like GROMACS. mdpi.comnih.gov

DFT-based molecular dynamics simulations have also been noted as a method to account for dynamical averaging and hydration effects on molecular properties, going beyond static quantum chemical calculations. mpg.dempg.de These simulations can also incorporate quantum-mechanical zero-point corrections to provide a more accurate picture of molecular behavior in a solvent. mpg.de

Modeling of Intermolecular Interactions and Self-Assembly

The study of intermolecular interactions is fundamental to understanding the self-assembly and phase behavior of molecules like this compound, which is known to exhibit liquid crystalline properties. mpg.de Computational modeling provides a detailed view of the forces driving these phenomena.

A common approach involves calculating the interaction energy between pairs of molecules in various configurations. researchgate.net The total interaction energy is typically a sum of electrostatic, polarization, dispersion, and repulsion energies. researchgate.net For long-range interactions, the modified Rayleigh-Schrödinger perturbation theory combined with the multicentered-multipole expansion method is often employed. researchgate.netresearchgate.netresearchgate.net Short-range interactions are frequently modeled using a "6-exp" potential function. researchgate.netresearchgate.netresearchgate.net

In the context of the 4-n-alkylbenzoic acid series, including this compound, computational analyses have been performed to determine the association energy for different nearest-neighbor configurations. researchgate.netresearchgate.net These calculations consider various interaction modes, such as stacking and in-plane interactions, to identify the most stable arrangements of molecular pairs. researchgate.net

The self-assembly of this compound is crucial for its liquid crystalline behavior. The formation of dimers through hydrogen bonding between the carboxylic acid groups is a key aspect of this self-assembly. worldradiohistory.com The polarity of the terminal groups and the resulting intermolecular attractions play a significant role in stabilizing the mesophase. worldradiohistory.com For instance, the higher N-I transition temperature of 4-octyloxybenzoic acid compared to this compound highlights the influence of the terminal group's polarity on the stability of the liquid crystalline phase. worldradiohistory.com

Computational Prediction of Mesogenic Properties

Computational methods are valuable for predicting the mesogenic (liquid crystal-forming) properties of molecules like this compound before their synthesis, which can guide molecular engineering efforts. researchgate.net

The stability of the nematic phase, a common liquid crystal phase, can be analyzed by estimating the configurational entropy and Helmholtz free energy as a function of temperature. researchgate.net These thermodynamic parameters are calculated using the interaction energy values obtained from quantum chemistry and intermolecular interaction models. researchgate.net Such studies on p-n-nonylbenzoic acid have been performed to understand the stability of its nematic phase at the phase transition temperature. researchgate.net

Furthermore, by analyzing the relationship between molecular structure and interaction energies, it's possible to develop molecular models that can predict the liquid crystallinity of a compound. researchgate.net For example, it has been suggested that modifying a related non-liquid crystalline compound by attaching a suitable functional group to increase the length-to-breadth ratio could induce liquid crystalline properties. researchgate.net

The following table outlines the computational approaches used to predict the mesogenic properties of this compound and related compounds:

| Computational Approach | Predicted Property | Key Parameters Calculated | Reference |

| Quantum Mechanics and Intermolecular Force Calculations | Molecular ordering and nematogenicity | Interaction energies, Configuration probabilities | researchgate.net |

| Temperature-dependent Configurational Entropy and Free Energy Calculations | Stability of the nematic phase | Configurational entropy, Helmholtz free energy | researchgate.net |

| Analysis of Molecular Structure-Property Relationships | Potential for liquid crystallinity | Relative order, Molecular parameters | researchgate.netresearchgate.net |